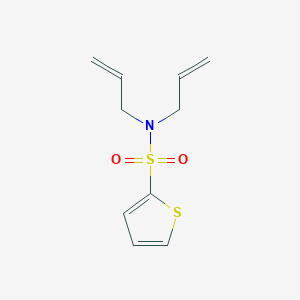![molecular formula C21H25NO2 B5436176 4-(3-hydroxy-3-methylbutyl)-N-[(1R*,2S*)-2-phenylcyclopropyl]benzamide](/img/structure/B5436176.png)
4-(3-hydroxy-3-methylbutyl)-N-[(1R*,2S*)-2-phenylcyclopropyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-hydroxy-3-methylbutyl)-N-[(1R*,2S*)-2-phenylcyclopropyl]benzamide, also known as CPP-115, is a novel synthetic compound that has gained significant attention in the scientific community. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the degradation of the inhibitory neurotransmitter GABA in the brain. Inhibition of GABA-AT leads to an increase in GABA levels, which can have a wide range of effects on the central nervous system.
Mechanism of Action
The mechanism of action of 4-(3-hydroxy-3-methylbutyl)-N-[(1R*,2S*)-2-phenylcyclopropyl]benzamide is based on its ability to inhibit GABA-AT, which leads to an increase in GABA levels in the brain. GABA is the primary inhibitory neurotransmitter in the central nervous system and plays a crucial role in regulating neuronal excitability. Increased GABA levels can lead to a reduction in neuronal activity, which can have a wide range of effects on brain function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase GABA levels in the brain. This can lead to a reduction in neuronal activity, which can have both positive and negative effects on brain function. Some of the potential effects of this compound include reduced anxiety, decreased seizure activity, and reduced drug-seeking behavior.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(3-hydroxy-3-methylbutyl)-N-[(1R*,2S*)-2-phenylcyclopropyl]benzamide for use in lab experiments is its high potency and specificity for GABA-AT inhibition. This allows researchers to study the effects of GABA-AT inhibition without the confounding effects of other compounds. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in the brain over extended periods.
Future Directions
There are several potential future directions for research on 4-(3-hydroxy-3-methylbutyl)-N-[(1R*,2S*)-2-phenylcyclopropyl]benzamide. One area of interest is the use of this compound in the treatment of addiction, as GABA-AT inhibition has been shown to reduce drug-seeking behavior in animal models. Another area of interest is the potential use of this compound in the treatment of epilepsy, as it has been shown to have anticonvulsant effects in animal models. Additionally, further research is needed to understand the long-term effects of GABA-AT inhibition on brain function and behavior.
Synthesis Methods
The synthesis of 4-(3-hydroxy-3-methylbutyl)-N-[(1R*,2S*)-2-phenylcyclopropyl]benzamide involves several steps, including the reaction of 2-phenylcyclopropanecarboxylic acid with N,N-dimethylformamide dimethyl acetal to form a cyclic intermediate. This intermediate is then reacted with 4-(3-hydroxy-3-methylbutyl)benzamide to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Scientific Research Applications
4-(3-hydroxy-3-methylbutyl)-N-[(1R*,2S*)-2-phenylcyclopropyl]benzamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. This compound has also been investigated for its potential use in the treatment of addiction, as GABA-AT inhibition can reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
4-(3-hydroxy-3-methylbutyl)-N-[(1R,2S)-2-phenylcyclopropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-21(2,24)13-12-15-8-10-17(11-9-15)20(23)22-19-14-18(19)16-6-4-3-5-7-16/h3-11,18-19,24H,12-14H2,1-2H3,(H,22,23)/t18-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLQAJVEHZGALM-RBUKOAKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)NC2CC2C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N[C@@H]2C[C@H]2C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5436093.png)
![methyl 4-({2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B5436098.png)
![4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one hydrochloride](/img/structure/B5436106.png)
![2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]acetamide dihydrochloride](/img/structure/B5436112.png)
![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5436124.png)
![3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5436126.png)
![4-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5436137.png)
![5-[(4-acetylphenoxy)methyl]-N-(3-pyrrolidinylmethyl)-3-isoxazolecarboxamide hydrochloride](/img/structure/B5436144.png)
![N-(2-methoxybenzyl)-2-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5436150.png)
![3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B5436155.png)
![2-{1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5436163.png)
![2-(4-fluorophenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5436169.png)
![4-(1H-pyrazol-1-yl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5436182.png)
